Cas no 1596055-67-2 (3-3-(methylsulfanyl)propylpiperidine)

3-3-(Methylsulfanyl)propylpiperidine is a sulfur-containing piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a piperidine core with a methylsulfanylpropyl side chain, offering unique reactivity and functional versatility. The compound's sulfur moiety may enhance binding affinity in biologically active molecules, making it valuable for drug discovery and ligand design. Its stability under standard conditions and compatibility with further synthetic modifications are key advantages. This intermediate is particularly useful in the development of novel bioactive compounds, where the incorporation of sulfur can influence pharmacokinetic properties. Proper handling and storage are recommended due to its reactive functional groups.
3-3-(methylsulfanyl)propylpiperidine structure
1596055-67-2 structure
Product name:3-3-(methylsulfanyl)propylpiperidine
CAS No:1596055-67-2
MF:C9H19NS
MW:173.318861246109
CID:5828792
PubChem ID:116104127

3-3-(methylsulfanyl)propylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-3-(methylsulfanyl)propylpiperidine
    • 3-[3-(methylsulfanyl)propyl]piperidine
    • 1596055-67-2
    • EN300-1830190
    • Inchi: 1S/C9H19NS/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3
    • InChI Key: ZHQPSMBVKZFYNR-UHFFFAOYSA-N
    • SMILES: S(C)CCCC1CNCCC1

Computed Properties

  • Exact Mass: 173.12382078g/mol
  • Monoisotopic Mass: 173.12382078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 95.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

3-3-(methylsulfanyl)propylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830190-5.0g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
5g
$3396.0 2023-06-02
Enamine
EN300-1830190-1.0g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
1g
$1172.0 2023-06-02
Enamine
EN300-1830190-10g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
10g
$4236.0 2023-09-19
Enamine
EN300-1830190-5g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
5g
$2858.0 2023-09-19
Enamine
EN300-1830190-0.25g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
0.25g
$906.0 2023-09-19
Enamine
EN300-1830190-0.5g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
0.5g
$946.0 2023-09-19
Enamine
EN300-1830190-0.1g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
0.1g
$867.0 2023-09-19
Enamine
EN300-1830190-0.05g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
0.05g
$827.0 2023-09-19
Enamine
EN300-1830190-2.5g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
2.5g
$1931.0 2023-09-19
Enamine
EN300-1830190-10.0g
3-[3-(methylsulfanyl)propyl]piperidine
1596055-67-2
10g
$5037.0 2023-06-02

Additional information on 3-3-(methylsulfanyl)propylpiperidine

Introduction to 3-3-(methylsulfanyl)propylpiperidine (CAS No. 1596055-67-2)

3-3-(methylsulfanyl)propylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1596055-67-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This piperidine derivative features a unique structural motif comprising a piperidine ring substituted with a 3-3-(methylsulfanyl)propyl side chain, which imparts distinct chemical and biological properties. The compound has garnered attention due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

The structural framework of 3-3-(methylsulfanyl)propylpiperidine combines the inherent flexibility of the piperidine ring with the electron-withdrawing and steric effects of the methylsulfanylpropyl group. This combination not only influences its physicochemical properties but also modulates its interaction with biological targets. The presence of the sulfur atom in the side chain introduces a polar moiety, enhancing solubility in polar solvents and facilitating interactions with hydrophilic binding sites. Such structural features are often exploited in medicinal chemistry to optimize pharmacokinetic profiles and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the pharmacophoric properties of 3-3-(methylsulfanyl)propylpiperidine. Studies using virtual screening and docking simulations have revealed that this compound exhibits promising binding affinity to several enzymes and receptors implicated in neurodegenerative diseases. For instance, preliminary research suggests that it may interact with acetylcholinesterase, a key enzyme involved in Alzheimer's disease pathogenesis. The ability to modulate acetylcholinesterase activity could potentially lead to the development of novel therapeutics for cognitive disorders.

In addition to its potential role in neurodegenerative diseases, 3-3-(methylsulfanyl)propylpiperidine has shown promise in preclinical studies related to inflammatory conditions. The compound's structural similarity to known anti-inflammatory agents has prompted investigations into its ability to modulate inflammatory pathways. Specifically, it has been observed to interact with cyclooxygenase (COX) enzymes, which are central players in the production of prostaglandins—mediators of inflammation and pain. By inhibiting COX activity, this compound may offer a novel approach to managing chronic inflammatory disorders without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 3-3-(methylsulfanyl)propylpiperidine presents an intriguing challenge for organic chemists due to its complex stereochemistry. The introduction of the methylsulfanyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques not only enhance synthetic efficiency but also allow for modifications that can further optimize biological activity.

Recent publications highlight the use of 3-3-(methylsulfanyl)propylpiperidine as a building block in medicinal chemistry campaigns. Researchers have leveraged its scaffold to design libraries of derivatives for high-throughput screening (HTS). The success of such campaigns depends on robust synthetic strategies that enable rapid access to structurally diverse compounds while maintaining high quality control standards. The versatility of this piperidine derivative makes it an attractive candidate for further exploration in drug discovery pipelines.

The pharmacological evaluation of 3-3-(methylsulfanyl)propylpiperidine has been complemented by toxicological assessments to ensure safety profiles align with therapeutic potential. In vitro assays have demonstrated low cytotoxicity across multiple cell lines, suggesting that it may be well-tolerated in vivo. However, further studies are needed to fully characterize its safety profile, including long-term toxicity and potential drug-drug interactions. Collaborative efforts between synthetic chemists and pharmacologists are essential to bridge these gaps and advance preclinical development.

The future prospects for 3-3-(methylsulfanyl)propylpiperidine are promising, with ongoing research exploring its potential applications beyond traditional pharmaceutical uses. For example, its unique structural features make it a candidate for developing agrochemicals or specialty chemicals with tailored biological activities. Additionally, advances in biocatalysis may enable greener synthetic routes for producing this compound on an industrial scale, aligning with sustainable chemistry principles.

In conclusion,3-3-(methylsulfanyl)propylpiperidine (CAS No. 1596055-67-2) represents a valuable scaffold for pharmaceutical innovation due to its distinct structural features and demonstrated biological activity. Its potential applications in treating neurological and inflammatory disorders underscore its importance as a research chemical. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.

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